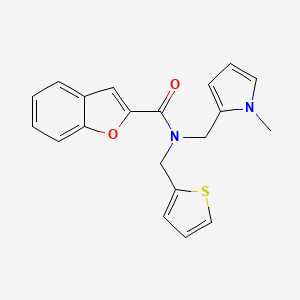![molecular formula C17H14ClN3O3 B2489003 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide CAS No. 863001-89-2](/img/structure/B2489003.png)
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide” is a complex organic compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities and are found in many important synthetic drug molecules . They are essential and efficient chemical precursors for generating biologically active structures .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound’s structural features make it a potential candidate for antimicrobial applications. Researchers have investigated its effectiveness against bacteria and fungi. For instance, in a study, compounds derived from similar indole moieties demonstrated good antimicrobial potential . Further exploration of its antibacterial and antifungal properties could lead to novel therapeutic agents.
Synthetic Methodology and Novel Routes
Given the importance of indoles in natural products and drugs, investigating novel synthetic methods for constructing this moiety is crucial. Researchers have explored various routes to synthesize indoles, including transition metal-catalyzed reactions and reductive cyclization . Investigating efficient and scalable synthetic pathways for this compound could enhance its accessibility.
Pharmaceutical Intermediates
The compound’s functional groups make it a valuable building block for pharmaceutical synthesis. For example, 1-methylindole-2-boronic acid, a related compound, is used as a pharmaceutical intermediate in drug development . Investigating similar applications for our compound could lead to new drug candidates.
Wirkmechanismus
Target of Action
Similar compounds have been known to target proteins responsible for cell division, membrane constriction during division, and biosynthesis of peptidoglycan .
Mode of Action
This could potentially disrupt the normal processes of the cell, leading to the desired therapeutic effects .
Biochemical Pathways
Similar compounds have been known to affect pathways related to cell division and growth .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
Based on the known targets of similar compounds, it is likely that it disrupts normal cellular processes, leading to the desired therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-6-12-7-11(2-5-16(12)20-10)9-19-17(22)14-8-13(21(23)24)3-4-15(14)18/h2-8,20H,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDVQMKBJANCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

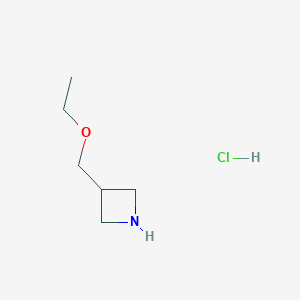

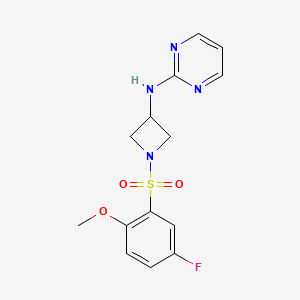
![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)
![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)
![2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B2488928.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2488930.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)

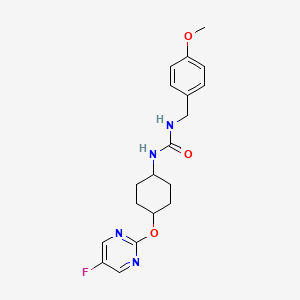
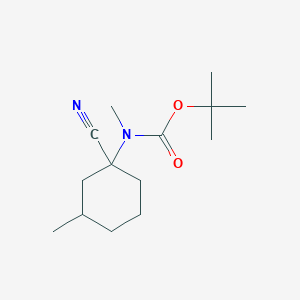
![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)
